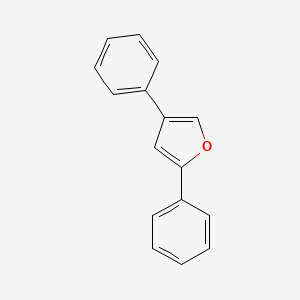

2,4-Diphenylfuran

Description

Significance of Furan (B31954) Scaffolds in Modern Organic Synthesis and Materials Science

The furan scaffold, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in modern organic synthesis and materials science. researchgate.netuliege.be Its unique combination of aromaticity and reactivity makes it a versatile building block for the construction of complex molecular architectures. researchgate.net The resonance energy of furan is significantly less than that of benzene, rendering it susceptible to a variety of dearomatization reactions under relatively mild conditions, a characteristic that synthetic chemists have exploited extensively. researchgate.net This reactivity profile allows furan and its derivatives to serve as precursors to a wide array of other molecules, including 1,4-dicarbonyl compounds through hydrolytic ring cleavage, and various saturated and unsaturated five-membered rings via reduction or oxidation. researchgate.net

In the realm of organic synthesis, furans participate readily in Diels-Alder reactions, acting as a constrained s-cis-diene, which provides access to oxabicyclo[2.2.1]heptane derivatives—valuable intermediates in the synthesis of natural products. researchgate.net The electron-rich nature of the furan ring facilitates electrophilic substitution reactions, further expanding its synthetic utility. uliege.be This versatility has cemented the role of the furan nucleus in the total synthesis of numerous biologically active natural products and in the generation of diverse compound libraries for drug discovery. researchgate.netchemicalbook.com

The significance of the furan scaffold extends prominently into materials science. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics, with monomers like furfural and 5-(hydroxymethyl)furfural (HMF) being derivable from biomass. nih.gov These bio-based monomers can be polymerized to create polyesters, polyamides, and polyurethanes with novel properties. nih.gov Furthermore, the incorporation of the furan moiety into conjugated oligomers and polymers is being explored for applications in optoelectronics, owing to their unique electronic and photophysical properties. nih.govacs.org The ability of the furan ring to participate in reversible Diels-Alder reactions has also been harnessed to create self-healing and recyclable polymer networks. nih.gov

Overview of Diaryl-Substituted Furan Derivatives and their Academic Relevance

Diaryl-substituted furans are recognized as privileged scaffolds in medicinal chemistry. nih.gov For instance, certain 2,5-diaryl furans have been investigated for their ability to act as DNA minor groove binders and RNA binders, and have shown potential as antimicrobial and anticancer agents. nih.gov The 2,4-diaryl substitution pattern has also been explored, with dicationic 2,4-bis(4-amidinophenyl)furans demonstrating significant activity against Pneumocystis carinii pneumonia in preclinical models. researchgate.netchemicalbook.com The furan core in these molecules acts as a bioisostere for other aromatic systems, such as a benzene ring, offering modified steric and electronic properties that can enhance biological activity and improve pharmacokinetic profiles. chemicalbook.com

In the field of materials science, diaryl-substituted furans are being investigated as components of organic electronic materials. nih.gov Their conjugated systems can give rise to desirable photophysical properties, including fluorescence, making them candidates for use in organic light-emitting diodes (OLEDs) and as photonic chromophores. nih.gov The synthesis of these compounds is an active area of research, with various methods being developed, including traditional approaches like the Paal-Knorr synthesis and modern transition-metal-catalyzed cross-coupling reactions. nih.gov The study of unsymmetrically substituted diaryl furans is particularly challenging and important, as the precise placement of different aryl groups can fine-tune the material's properties. nih.gov The academic relevance of diaryl-substituted furans is thus driven by their potential to yield new therapeutic agents and advanced functional materials, making them a continued focus of synthetic and applied research. nih.gov

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

5369-55-1 |

|---|---|

Formule moléculaire |

C16H12O |

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

2,4-diphenylfuran |

InChI |

InChI=1S/C16H12O/c1-3-7-13(8-4-1)15-11-16(17-12-15)14-9-5-2-6-10-14/h1-12H |

Clé InChI |

UQJDIUAEJBVXMV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CO2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C2=CC(=CO2)C3=CC=CC=C3 |

Autres numéros CAS |

5369-55-1 |

Origine du produit |

United States |

Synthetic Methodologies for 2,4 Diphenylfuran and Its Derivatives

Catalytic and Transition Metal-Mediated Synthesis Routes

Catalytic methods offer efficient and often selective pathways to construct complex organic molecules. For diarylfurans, both transition metal-catalyzed and transition metal-free approaches have been advanced.

The direct catalytic synthesis of 2,4-diphenylfuran has been achieved through various routes. One notable method involves the reaction of acetophenone (B1666503) over a K-16 catalyst, which proceeds via the formation of dypnone (B8250878) researchgate.net. This reaction highlights the potential of heterogeneous catalysts in constructing the furan (B31954) core from simple precursors.

Gold catalysis has also emerged as a powerful tool for furan synthesis. For instance, gold-catalyzed reactions involving pyridine-N-oxide and terminal alkynes can yield disubstituted furans, with specific conditions leading to the formation of 2,4-disubstituted furans when using substrates like 2-ethynylpyridine (B158538) rsc.org. Furthermore, copper-catalyzed processes have demonstrated utility in preparing furan derivatives. Copper(I) iodide (CuI) can catalyze the regiospecific synthesis of furan aldehydes and ketones from alkynols and diethyl but-2-ynedioate researchgate.net. Similarly, nano-copper(II) oxide (nano-Cu2O) has been employed in domino processes for the regioselective synthesis of α-carbonylfurans researchgate.net. A heterogeneous process utilizing CuO/CNTs has also been reported for the synthesis of furan derivatives from electron-deficient alkynes and α-hydroxy ketones rsc.org.

While this methodology is specifically reported for 2,5-diarylfurans, it represents a significant advancement in transition-metal-free furan synthesis. The approach involves a direct transformation of 1,3-dienes into valuable diarylfurans through a sequence of oxidation and dehydration. The oxidation step typically utilizes singlet oxygen, generating an intermediate endoperoxide. This intermediate is subsequently dehydrated under metal-free conditions, often at ambient temperature, using reagents such as the Appel reagent acs.orgresearchgate.netchemrxiv.orgacs.orgnih.gov. This method has been successfully streamlined into continuous flow processes, leading to improved yields and enhanced safety researchgate.netchemrxiv.orgacs.orgnih.gov.

Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, Stille, Sonogashira, and Heck couplings, are indispensable tools for carbon-carbon bond formation and have been widely applied in the synthesis of various organic molecules, including diarylfurans torontomu.cauwindsor.caresearchgate.neteie.gracs.org. These reactions typically involve the coupling of organometallic reagents with organic halides or pseudohalides, catalyzed by transition metals like palladium or nickel torontomu.cauwindsor.caresearchgate.neteie.gr. While direct examples of forming the this compound scaffold via these specific cross-coupling reactions are not explicitly detailed in the provided search results, the general methodologies are well-established for constructing aryl-aryl or aryl-heteroaryl bonds, which are fundamental to diarylfuran structures torontomu.cauwindsor.caresearchgate.neteie.gracs.org. For instance, palladium-catalyzed cross-coupling reactions are instrumental in functionalizing various organic scaffolds, and similar principles can be applied to the construction of diaryl-substituted heterocycles torontomu.ca. Gold-catalyzed reactions, as mentioned previously, can also lead to the formation of 2,4-disubstituted furans, demonstrating the versatility of metal catalysis in this area rsc.org.

Classical and Contemporary Cyclization Reactions

Beyond metal catalysis, various cyclization strategies, both classical and contemporary, provide effective routes to furan derivatives.

Furanones, particularly 2(5H)-furanones and their derivatives, serve as valuable precursors for the synthesis of substituted furans. Classical methods like the Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, can be adapted for furan synthesis chemicalbook.com. Contemporary approaches leverage furanone intermediates through various cyclization and condensation reactions. For example, the Corey-Chaykovsky reaction, involving the reaction of α,β-unsaturated ketones with sulfur ylides to form vinyloxiranes, followed by rearrangement, can yield substituted furans researchgate.net. Base-catalyzed [3+2] cycloaddition reactions involving propargylamines and aldehydes also offer metal-free routes to substituted furans researchgate.net.

The synthesis of 3,4-diphenylfuran-2(5H)-ones can be achieved through condensation reactions involving benzaldehyde (B42025) and acetophenone derivatives in the presence of a base ontosight.aiacs.org. These furanone structures can then undergo further transformations, such as photoinduced dehydrogenative annulation, to yield π-expanded lactones, demonstrating their utility as versatile building blocks acs.org. Titanium tetrachloride (TiCl4)-promoted direct aldol (B89426) condensation reactions have also been developed for the annulation of 2(5H)-furanones mdpi.com.

Brønsted acid catalysis offers an efficient pathway for the synthesis of substituted furans from readily available precursors, such as but-2-yne-1,4-diols. These reactions proceed via cycloisomerization, often involving dehydrative rearrangement mechanisms google.comnih.govntu.edu.sgacs.orgresearchgate.net. For instance, the cycloisomerization of but-2-yne-1,4-diols, with or without the presence of 1,3-dicarbonyl compounds, using Brønsted acids like p-toluenesulfonic acid monohydrate (p-TsOH·H2O), can yield tri- and tetrasubstituted furans nih.govntu.edu.sg. The reaction conditions, such as temperature, can influence the selectivity, leading to different substitution patterns nih.gov. The mechanism often involves protonation of the alcohol, followed by carbocation formation and subsequent cyclization and aromatization acs.org. Acid-catalyzed domino reactions of tetraarylbut-2-yne-1,4-diols have also been reported to yield substituted indene (B144670) derivatives and inden-2-ones researchgate.net.

Data Tables

To illustrate the diverse synthetic approaches, the following tables summarize key methodologies and their general applicability.

Table 1: Catalytic Approaches to Furan Synthesis

| Method Category | Catalyst/Reagent | Substrate Type | Product Type (General) | Relevance to this compound |

| Heterogeneous Catalysis | K-16 catalyst | Acetophenone | This compound | Direct Synthesis researchgate.net |

| Gold Catalysis | Gold complexes (e.g., AuCl) | Pyridine-N-oxide, Terminal alkynes | 2,5- and 2,4-Disubstituted Furans | Can yield 2,4-isomers rsc.org |

| Copper Catalysis | CuI, Nano-Cu2O, CuO/CNTs | Alkynols, Diethyl but-2-ynedioate, α-hydroxy ketones | Furan derivatives | General Furan Synthesis researchgate.netrsc.org |

| Transition-Metal-Free (Oxidation-Dehydration) | Singlet Oxygen, Appel Reagent | 1,3-Dienes | 2,5-Diarylfurans | Methodological relevance acs.orgresearchgate.netchemrxiv.orgacs.orgnih.gov |

| Metal-Catalyzed Cross-Coupling | Pd, Ni, Au catalysts | Organoboron, Organohalides, Alkynes, etc. | Diarylfurans, Substituted Furans | General C-C bond formation rsc.orgtorontomu.cauwindsor.caresearchgate.neteie.gracs.org |

Reactivity and Transformations of 2,4 Diphenylfuran

Electrophilic and Nucleophilic Reactions of the Furan (B31954) Core

The electron-rich nature of the furan ring in 2,4-diphenylfuran makes it susceptible to various electrophilic and nucleophilic reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.

The oxidative homocoupling of 2,4-diarylfurans presents a direct method for synthesizing symmetrical bifuran structures. Research has shown that this compound has the potential to undergo oxidative homocoupling. osi.lv A notable example is the electrosynthesis of dimeric butenolides through the C-C homocoupling of 2,4-diarylfurans in aqueous conditions. sibils.orguah.esnih.govresearchgate.net This process involves the galvanostatic conversion of 2,4-diarylfurans into dimeric furan-2(5H)-ones in a one-pot reaction at room temperature. nih.govresearchgate.net The reaction mechanism is proposed to proceed through the formation of furanoxy radicals, which then undergo a homocoupling step to yield butenolides. nih.govresearchgate.net

A study on the anodic oxidation of this compound provided insights into the reaction mechanism, supported by density functional theory (DFT) calculations. researchgate.netresearchgate.net The calculated reaction profile for the oxidation of this compound suggests a multi-step process. researchgate.net The electrochemical oxidation of 2,4-diarylfurans, including this compound, can lead to the formation of 5,5´-bis(3,5-diaryl-2(5H)-furanones). researchgate.netresearchgate.net

Lithiation, the replacement of a hydrogen atom with a lithium atom, is a powerful tool for functionalizing organic molecules. mt.com The resulting organolithium compounds are highly basic and nucleophilic, enabling a wide range of subsequent reactions. mt.com The reactivity of this compound has been explored in the context of lithiation followed by modification. osi.lv

Directed ortho metalation (DoM) is a specific type of lithiation where an electrophile is directed to the ortho-position of a directing metalation group (DMG) via an aryllithium intermediate. wikipedia.org The DMG, containing a heteroatom, interacts with the lithium atom. wikipedia.org While the phenyl groups in this compound lack typical directing groups for classical DoM, the furan oxygen itself can influence the regioselectivity of lithiation. The process involves the deprotonation of the aromatic ring at the position closest to the directing group by an alkyllithium reagent. wikipedia.org

The lithiation of this compound can be followed by the introduction of various electrophiles to create new derivatives. For example, the reaction of lithiated furans with appropriate reagents can lead to the synthesis of functionalized furan compounds.

Bromination of the furan ring in this compound provides a versatile handle for further synthetic transformations, particularly through palladium-catalyzed cross-coupling reactions. osi.lvontosight.ai The introduction of a bromine atom allows for the subsequent formation of new carbon-carbon bonds.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a widely used method for constructing biaryl structures and other C-C coupled products. mdpi.comwikipedia.orglibretexts.org In the context of this compound, a brominated derivative can be coupled with a variety of boronic acids or their esters to introduce new aryl or other organic fragments. The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

For instance, the synthesis of 2,2'-bifurans with aryl substituents has been achieved through the copper-mediated oxidative coupling of a furan lithium salt to form 2,2'-bifuran. researchgate.netresearchgate.net This bifuran is then brominated using N-bromosuccinimide (NBS) to produce 5,5'-dibromo-2,2'-bifuran or 3,3',5,5'-tetrabromo-2,2'-bifuran, which can then undergo Suzuki coupling with arylboronic acids. researchgate.netresearchgate.net

Cycloaddition and Rearrangement Reactions

Cycloaddition and rearrangement reactions are powerful tools in organic synthesis for the formation of new ring systems and the structural reorganization of molecules. In the context of diphenylfurans, these reactions provide pathways to a variety of important chemical structures.

The Diels-Alder reaction is a cornerstone of organic chemistry, involving the [4+2] cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org Furans can act as the diene component in these reactions, although their aromatic character can sometimes reduce their reactivity compared to non-aromatic dienes.

Research has shown that 2,5-diphenylfuran (B1207041) participates in Diels-Alder reactions with dienophiles like ethyl propiolate, particularly in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). cdnsciencepub.comcdnsciencepub.com These reactions, conducted at elevated temperatures, lead to the formation of substituted aromatic compounds through the rearrangement of the initial cycloadducts. cdnsciencepub.com While this specific research highlights 2,5-diphenylfuran, the principles can be extended to understand the potential reactivity of this compound in similar transformations. The reaction is driven by the formation of more stable sigma bonds in the product, replacing less stable pi bonds. organic-chemistry.org The regioselectivity of the Diels-Alder reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. wikipedia.org

A study on the AlCl₃-promoted reaction of 2,5-diphenylfuran with ethyl propiolate demonstrated the formation of several substituted hydroxybenzoate products. The major products were ethyl 3,5-diphenyl-2-hydroxybenzoate and ethyl 2,6-diphenyl-3-hydroxybenzoate. cdnsciencepub.com The reaction conditions, such as temperature and reactant ratios, were found to influence the product distribution. cdnsciencepub.com

Table 1: Products of the AlCl₃-Promoted Diels-Alder Reaction of 2,5-Diphenylfuran with Ethyl Propiolate cdnsciencepub.comcdnsciencepub.com

| Product Name | Structure |

| Ethyl 3,5-diphenyl-2-hydroxybenzoate | |

| Ethyl 2,6-diphenyl-3-hydroxybenzoate | |

| Ethyl 2,4-diphenyl-5-hydroxybenzoate |

This table illustrates the types of aromatic compounds that can be synthesized from diphenylfurans via a Diels-Alder/rearrangement sequence.

Furan-2(5H)-ones, also known as butenolides, are a class of lactones that are present in numerous natural products and exhibit a wide range of biological activities. Rearrangement reactions provide a powerful strategy for the synthesis of these valuable compounds from furan precursors.

One notable method involves the oxidative rearrangement of 4-arylbut-3-enoic acids to 4-arylfuran-2(5H)-ones using hypervalent iodine reagents. nih.gov For instance, the reaction of 4,4-diphenylbut-3-enoic acid with a hypervalent iodine compound in the presence of trimethylsilyl (B98337) triflate (TMSOTf) in acetonitrile (B52724) leads to the formation of 4,5-diphenylfuran-2(5H)-one in high yield. nih.gov This transformation proceeds under mild conditions and demonstrates the utility of hypervalent iodine in mediating complex rearrangements. nih.gov

Another approach involves the electrochemical oxidation of 2,4-diarylfurans. The anodic oxidation of this compound in an aqueous organic solvent mixture can lead to the formation of dimeric furan-2(5H)-one structures. researchgate.net This electrosynthesis method offers a sustainable and efficient route to these compounds at room temperature. researchgate.net

Photochemical rearrangements have also been explored. For example, the irradiation of 3-benzyl-3,5-diphenyl-2(3H)-furanone results in a mixture of products including 2,3,5-triphenylfuran. researchgate.net While this is a rearrangement of a furanone, it highlights the photochemical reactivity of related systems.

Table 2: Examples of Rearrangements Leading to Furan-2(5H)-one Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,4-Diphenylbut-3-enoic acid | PhI(OCOCF₃)₂, TMSOTf, MeCN, RT, 30 min | 4,5-Diphenylfuran-2(5H)-one | 93% | nih.gov |

| This compound | Anodic oxidation in aqueous organic solvent | Dimeric furan-2(5H)-one | Good | researchgate.net |

This table summarizes key rearrangement reactions for the synthesis of furan-2(5H)-one derivatives.

Intramolecular carbometalation reactions are a powerful strategy for the construction of complex polycyclic systems. These reactions involve the addition of a carbon-metal bond across a carbon-carbon multiple bond within the same molecule, leading to the formation of a new ring.

A notable application of this strategy is the synthesis of furan-fused tricyclic compounds, such as naphtho[1,2-b]furans and indeno[1,2-b]furans. nih.gov This method utilizes 2-(2'-alkynylaryl)-3-iodofurans as common substrates. The reaction pathway can be directed to form different products based on the choice of metal catalyst and reaction conditions. nih.gov

For example, an iodine-magnesium exchange followed by a copper-mediated 6-endo-anti intramolecular carbometalation sequence affords polysubstituted naphtho[1,2-b]furans. nih.gov Alternatively, a formal intramolecular 5-exo-anti carbopalladation/cross-coupling sequence leads to the formation of 2,3-disubstituted 4-alkylidene-4H-indeno[1,2-b]furans. nih.gov These regiodivergent methods provide access to a wide array of well-organized furan-fused polycyclic systems that are otherwise difficult to synthesize. nih.gov

Gold-catalyzed ring-expansion reactions of alkynones have also been reported to produce furan-fused polycyclic compounds through a proposed tandem 1,2-acyl migration/Friedel–Crafts reaction mechanism. rsc.org Furthermore, rhodium-catalyzed enantioselective [4+2]-cycloaddition and gold-catalyzed diastereoselective [4+4]-cycloaddition of furan-fused cyclobutanones with imines and anthranils, respectively, have been developed to synthesize furan-fused lactams. nih.gov

Table 3: Regiodivergent Synthesis of Furan-Fused Polycyclic Systems nih.gov

| Reaction Pathway | Catalyst System | Product Type |

| 6-endo-anti Intramolecular Carbometalation | i-PrMgCl, CuCN·2LiCl | Naphtho[1,2-b]furans |

| 5-exo-anti Intramolecular Carbopalladation | Pd(OAc)₂, PPh₃ | 4-Alkylidene-4H-indeno[1,2-b]furans |

This table illustrates the control over product formation in the synthesis of furan-fused polycyclic systems through different catalytic pathways.

Advanced Spectroscopic and Computational Characterization of 2,4 Diphenylfuran Systems

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods provide direct experimental evidence for the structure and electronic properties of molecules by probing their interaction with electromagnetic radiation or their behavior in electric fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for unambiguous structural assignment. While specific detailed experimental 1H and 13C NMR data for 2,4-Diphenylfuran were not directly extracted from the provided snippets, the availability of 1D NMR spectra has been noted faccts.de. Generally, 1H NMR would reveal distinct signals for the furan (B31954) ring protons and the protons of the two phenyl substituents, with their chemical shifts and multiplicities providing information about their electronic environment and neighboring protons. 13C NMR would complement this by identifying the unique carbon environments, including those of the furan ring and the phenyl rings. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing proton-proton and proton-carbon correlations, respectively, thereby confirming the proposed structure and assignments.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

While specific experimental IR and Raman data for this compound were not explicitly detailed in the provided snippets, related studies on diphenyl furan derivatives offer insights. For instance, studies on 2,5-diphenyl furan have involved FTIR and FT-Raman analyses, correlating observed bands with theoretical calculations researchgate.netphyschemres.org. Characteristic absorption bands for furan derivatives typically include C-O stretching within the furan ring, C=C stretching from the aromatic phenyl rings, and C-H stretching and bending modes from both the furan and phenyl moieties. Raman spectra for diphenyl furan compounds have shown bands in the fingerprint region, often attributed to skeletal vibrations and ring modes zu.edu.pk.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV-Visible light. UV-Visible absorption spectroscopy reveals the electronic transitions, typically π → π* and n → π*, which are sensitive to the extent of conjugation in the molecule msu.edu. Fluorescence spectroscopy, a more sensitive technique, measures the light emitted by a molecule after excitation to a higher electronic state.

For related diphenyl furan derivatives, absorption maxima have been reported in the range of 326–386 nm irjweb.com, suggesting significant electronic conjugation. Fluorescence emission maxima for similar compounds have been observed in the range of 375–403 nm irjweb.com. These spectral features are indicative of the delocalized π-electron system extending across the furan ring and the phenyl substituents. The precise wavelengths and intensities of these absorptions and emissions are influenced by solvent polarity and the specific electronic environment of the molecule.

Electrochemical Characterization through Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of molecules. It involves sweeping the electrode potential linearly and monitoring the resulting current uci.eduals-japan.com. Studies have been conducted on this compound (1a) using cyclic voltammetry in acetonitrile (B52724) with LiClO4 as the supporting electrolyte at a scan rate of 100 mV/s rsc.orgehu.esresearchgate.net. These studies indicate that this compound undergoes electrochemical oxidation. While specific potential values were not explicitly stated in the text snippets, the technique is applied to investigate its redox behavior, which is crucial for understanding its electronic properties and potential applications in electrochemistry and materials science. Oxidation onset potentials and peak potentials are key parameters derived from CV, providing insight into the energy levels of the molecule's frontier orbitals (HOMO) ossila.com.

Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Mass Spectrometry (MS) provides critical information about the molecular weight and fragmentation patterns of a compound, aiding in its identification and structural elucidation. The molecular ion peak (M⁺) corresponds to the mass of the intact molecule minus an electron. Fragmentation patterns, arising from the breakdown of the molecular ion into smaller charged fragments and neutral radicals, offer a molecular fingerprint uni-muenchen.dechemguide.co.uklibretexts.orgmsu.edu.

While specific mass spectral data for this compound were not detailed in the provided snippets, GC-MS data availability has been mentioned faccts.de. Studies on related furan derivatives have indicated that the diphenylfuran moiety itself may not be the primary site of fragmentation in certain complex molecules libretexts.org. Typically, MS analysis would aim to identify the molecular ion peak for this compound (C₁₆H₁₂O, molecular weight 220.26 g/mol faccts.de) and characteristic fragment ions resulting from the cleavage of C-C bonds or loss of substituents.

Computational Chemistry and Theoretical Investigations

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret molecular properties, complementing experimental spectroscopic data. These calculations can provide detailed insights into molecular geometry, electronic structure, and spectroscopic parameters.

DFT calculations have been performed on related furan systems, such as 2,5-diphenyl furan, to determine properties like the HOMO-LUMO energy gap, which is reported as 2.7113 eV researchgate.netphyschemres.org. This gap is a critical indicator of a molecule's electronic stability and its potential for charge transfer. For this compound itself, calculated reaction profiles for its oxidation have been reported using DFT nist.gov. Such theoretical investigations can also predict optimized molecular geometries, bond lengths, bond angles, and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. Computational studies also explore molecular electrostatic potentials (MEP) and natural bond orbital (NBO) analyses to understand charge distribution and intramolecular interactions, contributing to a deeper understanding of the molecule's reactivity and stability.

Compound List

this compound

Note: Specific experimental data points (e.g., precise NMR chemical shifts, IR/Raman wavenumbers, UV-Vis/fluorescence maxima, CV potentials, MS fragmentation m/z values, and computational HOMO-LUMO gaps for this compound) were not fully detailed in the provided search snippets. Where data from closely related compounds or general principles were used, it has been indicated. Further experimental investigation or access to specialized databases would be required for a complete quantitative dataset.

Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Geometries

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations are instrumental in determining its most stable three-dimensional arrangement in the ground electronic state, referred to as the optimized geometry. This process involves finding the molecular configuration that minimizes the system's total energy. By employing various exchange-correlation functionals (such as B3LYP, M06-2X) and basis sets (e.g., 6-31G**, 6-311++G(d,p)), researchers can accurately predict key structural parameters like bond lengths, bond angles, and dihedral angles researchgate.netresearchgate.netrsc.orgresearchgate.netrutgers.edu.

These calculations also provide insights into the molecule's electronic distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. MEP maps illustrate the distribution of electron density and highlight regions of positive and negative electrostatic potential, which are crucial for understanding molecular interactions and reactivity researchgate.netresearchgate.netresearchgate.net. Furthermore, DFT is used to compute harmonic vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra to confirm the optimized structure and assign specific vibrational modes researchgate.netresearchgate.netresearchgate.net.

Illustrative Data Table: Typical DFT Output for Molecular Structure

| Property | Computational Method/Basis Set | Typical Value Range/Description | Notes |

| Optimized Geometry | DFT/B3LYP/6-311++G(d,p) | Specific bond lengths (Å), bond angles (°), dihedral angles (°) | Represents the lowest energy conformation of the molecule. |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Characteristic IR/Raman active modes (cm⁻¹) | Used for spectral assignment and structure verification. |

| Molecular Electrostatic Potential (MEP) | DFT/B3LYP/6-311++G(d,p) | Surface map indicating electron-rich (red) and electron-poor (blue) regions | Aids in predicting sites of electrophilic/nucleophilic attack. |

| NMR Chemical Shifts | DFT/GIAO/B3LYP/6-311++G(d,p) | ¹H and ¹³C NMR shifts (ppm) | Correlated with experimental NMR spectra for structural confirmation. |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TDDFT) extends DFT to investigate excited electronic states and their properties, making it a fundamental tool for understanding photophysical behavior. TDDFT calculations are employed to determine vertical excitation energies, which correspond to the energy difference between the ground state and excited electronic states, and are directly related to the absorption spectra of molecules researchgate.netrsc.orgq-chem.comchemrxiv.orgmdpi.compsicode.orged.ac.uk. These calculations can also yield oscillator strengths, which quantify the intensity of electronic transitions.

For this compound, TDDFT can predict the wavelengths of maximum absorption (λ_max) and provide insights into the nature of excited states, such as charge-transfer (CT) character. Understanding CT states is vital as they often influence fluorescence, photostability, and other photophysical phenomena rsc.orgchemrxiv.org. While TDDFT offers a computationally efficient approach to excited states, its accuracy can be affected by the choice of functional and the presence of charge-transfer or Rydberg states, necessitating careful interpretation and validation q-chem.comchemrxiv.orgmdpi.com. The methodology allows for the simulation of electronic spectra, providing a theoretical basis for experimental spectroscopic data researchgate.netrsc.org.

Illustrative Data Table: Typical TDDFT Output for Electronic Transitions

| Property | Computational Method/Basis Set | Typical Value/Description | Notes |

| Excitation Energy | TDDFT/B3LYP/6-311++G(d,p) | Energy difference between ground and excited states (eV) | Correlates with absorption maxima in UV-Vis spectra. |

| Absorption Wavelength (λ_max) | TDDFT/B3LYP/6-311++G(d,p) | Wavelength of maximum absorption (nm) | Key parameter for understanding a molecule's interaction with light. |

| Oscillator Strength | TDDFT/B3LYP/6-311++G(d,p) | Dimensionless quantity indicating transition intensity | Higher values suggest stronger absorption bands. |

| Charge Transfer (CT) Character | TDDFT/TDDFT-based metrics | Percentage or qualitative description of electron movement | Indicates the degree of electron delocalization upon excitation. |

Advanced Applications of 2,4 Diphenylfuran and Its Conjugated Systems in Materials Science

Polymeric and Supramolecular Architectures

Applications in Supramolecular Chemistry and Advanced Materials

The conjugated nature of 2,4-diphenylfuran makes it a valuable scaffold for creating advanced materials, particularly those with optoelectronic functionalities. Its role as a substrate in synthetic methodologies has led to the development of novel conjugated systems with promising properties for materials science.

One significant area of application involves the synthesis of fluorescent indolyl-furans through copper-catalyzed oxidative coupling reactions. In these processes, this compound serves as a key reactant, undergoing coupling with indoles to form electron-rich π-conjugated systems rsc.orgrsc.org. These resulting indolyl-furan compounds have demonstrated green-yellow fluorescence, characterized by large Stokes shifts and high quantum yields, positioning them as potentially valuable structural motifs for material science applications rsc.orgrsc.org. The ability to tune these photophysical properties through synthetic modification highlights the versatility of diphenylfuran derivatives in this field.

More broadly, tetraarylated furans, including diphenylfuran derivatives, are recognized as intriguing molecular scaffolds for material science applications, offering distinct properties compared to other heterocyclic cores researchgate.net. The inherent π-conjugation within these structures makes them suitable building blocks for potential functional molecules intended for organic electronics researchgate.netntu.edu.sg. Research into furan-based conjugated systems, in general, underscores their potential for applications in areas such as organic photovoltaics and sensors, owing to their tunable electronic and optical characteristics researchgate.netntu.edu.sg. While specific supramolecular assemblies directly involving this compound are not extensively detailed in the provided literature, its capacity to form conjugated systems with desirable fluorescent and electronic properties points towards its utility in the design of advanced materials.

Table 1: Properties and Applications of this compound-Derived Systems in Materials Science

| Compound/System | Key Property/Application | Research Finding/Description | Citation(s) |

| Indolyl-furans derived from this compound | Fluorescence | Synthesized via oxidative coupling; exhibit green-yellow fluorescence with large Stokes shifts and high quantum yields, making them valuable for material science applications. | rsc.orgrsc.org |

| This compound (as substrate) | Building block for conjugated systems | Used in Cu-catalyzed oxidative coupling with indoles to create electron-rich π-conjugated systems. | rsc.orgrsc.org |

| Tetraarylated furans (general class) | Molecular scaffolds | Intriguing class for material science applications, offering differentiated properties compared to other heterocyclic cores. | researchgate.net |

| Furan-based conjugated systems (general) | Organic electronics | Potential building blocks for functional molecules in organic electronics, with tunable electronic and optical characteristics. | researchgate.netntu.edu.sg |

Design of Time-Temperature Integrator (TTI) Devices

The specific application of this compound in the design of Time-Temperature Integrator (TTI) devices is not extensively documented in the provided literature. While research explores the thermal degradation kinetics and temperature-dependent properties of various organic compounds and polymers, direct evidence of this compound being a core component in TTI device mechanisms is limited.

One related mention involves "2,4-Diphenyl Furan (B31954) Diamidines," which are discussed in the context of medicinal chemistry applications. In the same document, TTI devices are referenced as being based on "NTE material" and "NTA," capable of monitoring temperature evolutions via a fluorescence switch researchgate.net. However, this reference does not directly link this compound itself to TTI device functionality, but rather a derivative in a different primary research area, with the TTI application attributed to other materials. Therefore, based on the available information, specific research detailing the use of this compound for the design of TTI devices is not prominent.

Q & A

Basic Research Questions

Q. What are the established catalytic methods for synthesizing 2,4-diphenylfuran, and what mechanistic insights do they provide?

- Methodological Answer : this compound can be synthesized via the catalytic cyclization of acetophenone or its mixture with aniline over a K-16 catalyst. The reaction proceeds through the formation of dypnone intermediates, with the catalyst promoting dehydration and cyclization steps. When aniline is included, minor byproducts like 2-phenylindole may form due to competing pathways . Another method involves heating (Z)-4-bromo-1,3-diphenylbut-2-en-1-one in ethanol, generating this compound via intramolecular displacement and aromatization . Key mechanistic insights include the role of Brønsted acid sites in the catalyst and solvent polarity in stabilizing intermediates.

Q. How can spectroscopic techniques validate the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for confirming substitution patterns on the furan ring. Infrared (IR) spectroscopy identifies carbonyl and aromatic C-H stretching vibrations. Mass spectrometry (MS) confirms molecular weight (218.25 g/mol) and fragmentation patterns. For example, the IUPAC Standard InChIKey (VUPDHIIPAKIKAB-UHFFFAOYSA-N) can cross-validate structural data against databases like NIST .

Advanced Research Questions

Q. What are the structure-activity relationships (SARs) of this compound derivatives in nucleic acid interactions?

- Methodological Answer : Substituent positioning and cationic group modifications significantly alter binding modes. For instance, 2,5-diphenylfuran derivatives exhibit dual binding modes: AT-selective minor groove binding or GC-selective intercalation, depending on cationic substituents. Planar aromatic systems (e.g., furans) favor intercalation, while bulky groups disrupt DNA/RNA helix geometry. SAR studies require electrophoretic mobility shift assays (EMSAs) and isothermal titration calorimetry (ITC) to quantify affinity and mode .

Q. How do experimental conditions influence contradictions in diphenylfuran conversion data?

- Methodological Answer : Discrepancies in conversion efficiency (e.g., in xanthine oxidase systems) arise from reactive oxygen species (ROS) generation. For example, catalase and superoxide dismutase (SOD) inhibit diphenylfuran oxidation by scavenging HO and O, respectively. Contradictory results may stem from varying inhibitor concentrations (e.g., 100 mM mannitol vs. 0.01 M azide) or competing pathways (singlet oxygen vs. hydroxyl radical mechanisms). Rigorous control of pH, ionic strength, and ROS quenchers is essential .

Q. What computational strategies predict this compound’s RNA-targeting potential?

- Methodological Answer : Molecular docking and dynamic combinatorial chemistry (DCC) identify binding hotspots in RNA tertiary structures. For example, diphenylfuran scaffolds bind MALAT1’s triple helix via shape complementarity, with discrepancies between binding affinity and function resolved by molecular dynamics (MD) simulations. QSAR models optimize substituent effects on RNA conformational dynamics .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in catalytic synthesis of this compound?

- Answer : Optimize catalyst loading (e.g., K-16 at 5–10 wt%) and reaction temperature (150–200°C). Co-solvents like toluene improve dypnone intermediate stability. Monitor byproducts (e.g., indoles) via HPLC and adjust aniline/acetophenone ratios to minimize competing pathways .

Q. What analytical methods detect trace impurities in this compound samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with NIST reference spectra (CAS 955-83-9) identifies residual solvents or brominated byproducts. High-resolution mass spectrometry (HRMS) distinguishes isobaric contaminants (e.g., 3,5-diphenylfuran-2(5H)-one) .

Key Research Gaps

- Pharmacological Profiling : Limited data exist on this compound’s pharmacokinetics or toxicity.

- Multi-target Binding : Mechanistic overlap in DNA/RNA interactions requires single-molecule fluorescence studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.